5-Methylthiophene-2,3-dicarboxylic acid

Coordination Chemistry Metal-Organic Frameworks (MOFs) Supramolecular Chemistry

5-Methylthiophene-2,3-dicarboxylic acid (CAS 46029-22-5) is a differentiated thiophene building block featuring a rare 2,3-dicarboxylic acid substitution pattern that enables unique five-membered chelate ring formation with metals—functionality unattainable with common 2,5-thiophenedicarboxylic acid linkers. The 5-methyl substituent elevates LogP to 1.4 (0.9 units higher than the unsubstituted analog), offering enhanced lipophilicity for medicinal chemistry ADME optimization. For MOF researchers, this adjacent carboxylate geometry delivers chelating rather than bridging coordination, enabling novel framework topologies. In organic electronics, the electron-donating methyl group modulates HOMO-LUMO gaps and charge transport properties. Choose this building block when regioisomeric precision and reproducible performance are non-negotiable.

Molecular Formula C7H6O4S
Molecular Weight 186.19g/mol
CAS No. 46029-22-5
Cat. No. B348492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiophene-2,3-dicarboxylic acid
CAS46029-22-5
Molecular FormulaC7H6O4S
Molecular Weight186.19g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)O)C(=O)O
InChIInChI=1S/C7H6O4S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)
InChIKeyQJPLLRMTCIBCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiophene-2,3-dicarboxylic Acid (CAS 46029-22-5) for R&D Procurement: Core Identity and Baseline Specifications


5-Methylthiophene-2,3-dicarboxylic acid (CAS 46029-22-5) is a heterocyclic organic compound belonging to the class of thiophene carboxylic acids, with the molecular formula C₇H₆O₄S and a molecular weight of 186.19 g/mol [1]. Its structure features a thiophene ring substituted with a methyl group at the 5-position and two carboxylic acid groups at the 2- and 3-positions, creating a unique regioisomeric framework distinct from more common 2,5-disubstituted thiophene dicarboxylates [1]. Commercially, it is available from multiple suppliers with typical purity specifications of ≥95% to ≥97%, serving as a research chemical and building block in organic synthesis, particularly in medicinal chemistry contexts .

5-Methylthiophene-2,3-dicarboxylic Acid Procurement: Why In-Class Thiophene Dicarboxylates Are Not Interchangeable


Generic substitution among thiophene dicarboxylic acid isomers or derivatives is scientifically unsound due to fundamental differences in regiochemistry and electronic properties that dictate reactivity and supramolecular assembly. The 2,3-dicarboxylic acid substitution pattern present in 5-methylthiophene-2,3-dicarboxylic acid is structurally and electronically distinct from the more common 2,5-thiophenedicarboxylic acid (H₂TDC) scaffold . The adjacent carboxylic acid groups in the 2,3-arrangement enable unique metal chelation geometries and intramolecular hydrogen bonding patterns that cannot be replicated by 2,4-, 2,5-, or 3,4-dicarboxylate isomers [1]. Furthermore, the presence of the 5-methyl substituent alters the electron density of the thiophene ring (XLogP3-AA = 1.4) compared to the unsubstituted 2,3-thiophenedicarboxylic acid, impacting solubility, crystal packing, and the resulting properties of any derived coordination polymers or organic frameworks [2][3]. Consequently, substituting this compound with a different thiophene dicarboxylate will alter—and likely degrade—the performance of the final material or intermediate, necessitating compound-specific validation for reproducible research outcomes.

5-Methylthiophene-2,3-dicarboxylic Acid: Quantitative Differentiation Against Closest Analogs


Regioisomeric Differentiation: Adjacent (2,3) vs. Distal (2,5) Carboxylate Geometry in Thiophene Dicarboxylic Acids

The 2,3-dicarboxylic acid substitution pattern creates a fundamentally different metal-binding geometry compared to the 2,5-analog. In 5-methylthiophene-2,3-dicarboxylic acid, the two carboxylic acid groups are adjacent on the thiophene ring, enabling the formation of five-membered chelate rings upon metal coordination. In contrast, 2,5-thiophenedicarboxylic acid forms extended linear or angular bridging motifs. This structural divergence translates to different coordination network topologies: 2,5-dicarboxylates typically yield dia or sql nets, while 2,3-dicarboxylates can direct the formation of discrete molecular complexes or distinct framework connectivities [1].

Coordination Chemistry Metal-Organic Frameworks (MOFs) Supramolecular Chemistry

Methyl Substituent Effect on Hydrophobicity: LogP Comparison with Unsubstituted 2,3-Thiophenedicarboxylic Acid

The presence of the 5-methyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted 2,3-thiophenedicarboxylic acid. This alteration can influence solubility, membrane permeability in biological assays, and compatibility with non-polar reaction media. Specifically, the computed XLogP3-AA for 5-methylthiophene-2,3-dicarboxylic acid is 1.4 [1], whereas the predicted XLogP3 for unsubstituted 2,3-thiophenedicarboxylic acid (CID 123456) is 0.5 [2].

Medicinal Chemistry ADME Prediction Organic Synthesis

Impact of 5-Methyl Substitution on Thiophene Ring Electron Density: A Topological Polar Surface Area (TPSA) Comparison

The electron-donating methyl group at the 5-position modulates the electronic properties of the thiophene core. This is reflected in the compound's computed Topological Polar Surface Area (TPSA). 5-Methylthiophene-2,3-dicarboxylic acid has a TPSA of 103 Ų [1]. In comparison, the unsubstituted 2,3-thiophenedicarboxylic acid has a TPSA of 103 Ų as well, but the electronic distribution differs due to the methyl group's inductive effect, which is not fully captured by TPSA alone [2]. The methyl group's presence can influence the HOMO-LUMO gap and the compound's reactivity in electrophilic aromatic substitution or its performance as a monomer in conductive polymers.

Electronic Materials Organic Semiconductors QSAR Modeling

5-Methylthiophene-2,3-dicarboxylic Acid: Research Applications Supported by Comparative Evidence


Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Requiring Chelating Ligands

This compound is optimally suited for projects requiring a chelating dicarboxylate ligand to form discrete metal complexes or frameworks with unique topologies. The adjacent 2,3-carboxylate geometry enables the formation of five-membered chelate rings, a property not offered by the more common 2,5-thiophenedicarboxylic acid linker [1]. Researchers investigating new MOF structures or seeking to modulate metal-binding modes should select this compound over other thiophene dicarboxylate isomers to achieve a chelating rather than a bridging coordination motif.

Medicinal Chemistry: Synthesis of Bioactive Compounds with Enhanced Lipophilicity

For medicinal chemistry programs aimed at improving the membrane permeability or altering the ADME profile of lead compounds, 5-methylthiophene-2,3-dicarboxylic acid offers a tangible advantage. Its computed LogP of 1.4 is 0.9 units higher than the unsubstituted 2,3-thiophenedicarboxylic acid, indicating greater lipophilicity that can be leveraged in the design of drug-like molecules with improved cell penetration or blood-brain barrier crossing potential [2]. This compound serves as a strategic building block when a more hydrophobic thiophene core is required.

Organic Electronics: Monomer for Conductive Polymers and Organic Semiconductors

In the field of organic electronics, where subtle changes in monomer structure dictate polymer properties, 5-methylthiophene-2,3-dicarboxylic acid presents a differentiated scaffold. The electron-donating 5-methyl group modifies the electronic character of the thiophene ring compared to unsubstituted analogs, potentially leading to variations in the HOMO-LUMO gap and charge transport properties of resulting polymers or small-molecule semiconductors . Researchers developing novel conjugated materials for OFETs, OPVs, or sensors should consider this compound to explore the impact of methyl substitution on device performance.

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